3-Heptylthiophene

Description

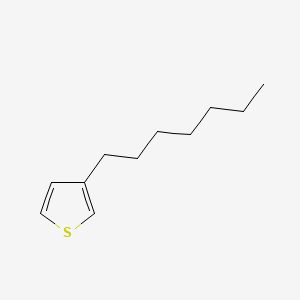

Structure

3D Structure

Properties

IUPAC Name |

3-heptylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUMHORDQCAXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-63-3 | |

| Record name | Thiophene, 3-heptyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80340734 | |

| Record name | 3-Heptylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65016-61-7 | |

| Record name | 3-Heptylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HEPTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Heptylthiophene

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-heptylthiophene, a key building block in the development of organic electronic materials. The protocols detailed herein are based on established methods for the synthesis of 3-alkylthiophenes, offering robust and adaptable procedures for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is an important heterocyclic organic compound used as a monomer in the synthesis of conductive polymers, specifically poly(3-alkylthiophenes) (P3ATs). These polymers are integral to the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices. The solubility and processability of P3ATs are largely determined by the length of the alkyl side chain at the 3-position of the thiophene ring. The synthesis of high-purity this compound is therefore a critical first step in the development of these advanced materials.

This guide will focus on the most common and effective methods for the synthesis of this compound, including Grignard cross-coupling (Kumada coupling) and Suzuki coupling. Detailed experimental protocols, data on reaction parameters, and purification techniques are presented to facilitate reproducible and efficient synthesis.

Synthetic Pathways and Methodologies

The synthesis of this compound typically begins with a halogenated thiophene precursor, most commonly 3-bromothiophene. The heptyl side chain is then introduced via a metal-catalyzed cross-coupling reaction.

The Kumada coupling reaction is a widely used method for forming carbon-carbon bonds between an organic halide and a Grignard reagent, catalyzed by a nickel or palladium complex.[1] For the synthesis of this compound, this involves the reaction of 3-bromothiophene with heptylmagnesium bromide in the presence of a nickel catalyst.

Reaction Scheme:

Caption: Kumada cross-coupling for this compound synthesis.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of 3-alkylthiophenes.[1][2]

-

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1-Bromoheptane

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)[2]

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure for Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents).

-

Add a small amount of anhydrous diethyl ether or THF.

-

Slowly add a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated, which is often indicated by a slight warming and bubbling.

-

Once the reaction has started, add the remaining 1-bromoheptane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed to yield heptylmagnesium bromide.

-

-

Procedure for Kumada Coupling:

-

In a separate dry, three-necked flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equivalent) and Ni(dppp)Cl₂ (0.01-0.05 equivalents) in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the prepared heptylmagnesium bromide solution to the 3-bromothiophene solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Data Presentation: Kumada Coupling Parameters

| Parameter | Value/Condition | Reference |

| Catalyst | Ni(dppp)Cl₂ | [2] |

| Solvent | THF, 2-MeTHF, Diethyl Ether | [2] |

| Reactant Ratio | 3-Bromothiophene : HeptylMgBr (1 : 1.1) | Inferred |

| Catalyst Loading | 1-5 mol% | Inferred |

| Temperature | Reflux | [3] |

| Typical Yield | 70-90% (for similar 3-alkylthiophenes) | [2] |

The Suzuki coupling reaction is another powerful method for C-C bond formation, which involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[4][5] For this compound synthesis, this would typically involve the reaction of 3-bromothiophene with a heptylboronic acid or ester.

Reaction Scheme:

Caption: Suzuki cross-coupling for this compound synthesis.

Experimental Protocol:

This protocol is a general representation for Suzuki couplings and is based on similar transformations.[4][5]

-

Materials:

-

3-Bromothiophene

-

Heptylboronic acid or a suitable boronic ester (e.g., pinacol ester)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Aqueous sodium carbonate (Na₂CO₃) or cesium fluoride (CsF)

-

Toluene or a mixture of toluene and water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure for Suzuki Coupling:

-

In a round-bottom flask, combine 3-bromothiophene (1.0 equivalent), heptylboronic acid or its ester (1.1-1.5 equivalents), and the palladium catalyst (1-5 mol%).

-

Add the solvent (e.g., toluene) and the aqueous base (e.g., 2 M Na₂CO₃ solution).

-

Heat the mixture to reflux under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Data Presentation: Suzuki Coupling Parameters

| Parameter | Value/Condition | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [4][5] |

| Base | Na₂CO₃, K₂CO₃, CsF | [6] |

| Solvent | Toluene, THF, 1,4-Dioxane | [7] |

| Reactant Ratio | 3-Bromothiophene : Boronic Acid (1 : 1.1-1.5) | Inferred |

| Catalyst Loading | 1-5 mol% | [7] |

| Temperature | 80-110 °C | [7] |

| Typical Yield | Moderate to good (dependent on specific conditions) | [4][5] |

Purification and Characterization

Purification of the synthesized this compound is crucial for its subsequent use, especially in polymerization reactions.

Purification Workflow:

Caption: General purification workflow for this compound.

Purification Methods:

-

Vacuum Distillation: This is the preferred method for purifying liquid monomers like this compound. The crude product is distilled under reduced pressure to separate it from less volatile impurities and residual catalyst.

-

Column Chromatography: If distillation is not sufficient or if non-volatile impurities are present, purification can be achieved using column chromatography on silica gel with a non-polar eluent such as hexanes.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic peaks for the aromatic protons on the thiophene ring and the aliphatic protons of the heptyl chain. The aromatic region will typically show three distinct signals.

-

¹³C NMR spectroscopy will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and assess its purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the thiophene ring and the C-H bonds of the alkyl chain.

Expected ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | dd | 1H | H5 (thiophene) |

| ~6.9 | m | 2H | H2, H4 (thiophene) |

| ~2.6 | t | 2H | α-CH₂ (heptyl) |

| ~1.6 | quintet | 2H | β-CH₂ (heptyl) |

| ~1.3 | m | 8H | (CH₂)₄ (heptyl) |

| ~0.9 | t | 3H | CH₃ (heptyl) |

Conclusion

The synthesis of this compound can be reliably achieved through well-established cross-coupling methodologies, primarily Kumada and Suzuki reactions. The choice of method may depend on the availability of starting materials, desired scale, and tolerance to functional groups in more complex derivatives. Careful execution of the experimental protocol and rigorous purification are paramount to obtaining high-purity monomer suitable for polymerization and the fabrication of high-performance organic electronic devices. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this compound in a laboratory setting.

References

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Heptylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-heptylthiophene. The information is curated for professionals in research and development, with a focus on data clarity and experimental context. While this compound is a valuable monomer for the synthesis of conductive polymers and a potential building block in medicinal chemistry, it is noteworthy that its close analog, 3-hexylthiophene, has been more extensively studied. Where specific data for this compound is not available, comparative data for 3-hexylthiophene is provided to offer valuable context.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, application in synthesis, and for theoretical modeling.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound. For comparative purposes, the corresponding values for the more extensively characterized 3-hexylthiophene are also included.

| Property | This compound | 3-Hexylthiophene |

| Molecular Formula | C₁₁H₁₈S | C₁₀H₁₆S[1] |

| Molecular Weight | 182.33 g/mol | 168.30 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[2] |

| Boiling Point | 243-245 °C @ 760 mmHg; 140 °C @ 33 mmHg | 65 °C @ 0.45 mmHg[1]; 299 °C @ 760 mmHg[2] |

| Melting Point | Not available | -39.15 °C (estimated)[1] |

| Density | Not available | 0.936 g/mL @ 25 °C[1] |

| Refractive Index | Not available | n20/D 1.496[1] |

| Vapor Pressure | 0.046 mmHg @ 25 °C (estimated) | 0.128 mmHg @ 25 °C[1] |

| Flash Point | 73.33 °C (164.00 °F) | 37.8 °C (100 °F)[1] |

| logP (o/w) | 5.544 (estimated) | 5.01[3] |

| Solubility | Soluble in alcohol; Insoluble in water (1.575 mg/L @ 25 °C, est.) | Partly soluble in water[1] |

| CAS Number | 65016-61-7 | 1693-86-3[1] |

Chemical Structure

The structure of this compound is fundamental to its chemical behavior, featuring a five-membered aromatic thiophene ring substituted with a heptyl group at the 3-position.

Experimental Protocols

General Synthesis of Poly(3-alkylthiophenes) via Oxidative Polymerization

This protocol outlines a common method for the synthesis of poly(3-alkylthiophenes), which can be adapted for this compound.

Materials:

-

3-Alkylthiophene monomer (e.g., this compound)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform (CHCl₃)

-

Methanol (CH₃OH)

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-alkylthiophene monomer in anhydrous chloroform.

-

In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution with continuous stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 12-24 hours). The reaction mixture will typically turn dark, indicating polymerization.[4][5]

-

To terminate the polymerization, pour the reaction mixture into an excess of methanol. This will cause the polymer to precipitate.

-

Filter the precipitate and wash it repeatedly with methanol to remove any remaining monomer, catalyst, and oligomers.

-

Dry the polymer product under vacuum.

Characterization Methods

The resulting polymer is typically characterized by a suite of analytical techniques to determine its molecular weight, structure, and purity. These methods are also applicable to the characterization of the this compound monomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and, for polymers, to determine the regioregularity (the orientation of the monomer units in the polymer chain).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational modes of the chemical bonds present in the molecule, confirming its functional groups.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the monomer and the molecular weight distribution of the polymer.

-

UV-Visible (UV-Vis) Spectroscopy: For conjugated polymers like poly(this compound), UV-Vis spectroscopy is used to study the electronic transitions and determine the optical bandgap.

Reactivity and Potential Applications

The primary chemical reactivity of this compound that has been explored is its ability to undergo polymerization to form poly(this compound), a conductive polymer. This polymer is of interest for applications in organic electronics, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

Thiophene derivatives, in general, are a significant class of heterocyclic compounds in medicinal chemistry and have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8][9] The heptyl side chain of this compound imparts lipophilicity, which can influence its biological activity and pharmacokinetic properties. However, specific studies on the biological signaling pathways of this compound are not extensively reported in the current literature.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(3-alkylthiophenes), which is directly relevant to the application of this compound.

References

- 1. chembk.com [chembk.com]

- 2. ossila.com [ossila.com]

- 3. 3-hexylthiophene | CAS#:1693-86-3 | Chemsrc [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

3-heptylthiophene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-heptylthiophene, a heterocyclic organic compound. The document details its fundamental chemical properties, outlines a general synthesis methodology, and touches upon the broader context of thiophene derivatives in scientific research.

Core Chemical Data

The foundational quantitative data for this compound is summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 65016-61-7 | [1][2][3] |

| Molecular Weight | 182.33 g/mol | [2] |

| Molecular Formula | C₁₁H₁₈S | [1][2] |

Synthesis of 3-Alkylthiophenes: A General Experimental Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and widely adopted method for the synthesis of analogous 3-alkylthiophenes is the oxidative polymerization of the corresponding monomer. This can be adapted for this compound. The following protocol is based on the well-established synthesis of poly(3-hexylthiophene) and can serve as a foundational methodology.

Objective: To synthesize poly(this compound) via oxidative polymerization of the this compound monomer.

Materials:

-

This compound (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidizing agent)

-

Chloroform (CHCl₃) (solvent)

-

Methanol (for precipitation)

Procedure:

-

Preparation of the Oxidant Solution: In a reaction flask, suspend anhydrous ferric chloride (FeCl₃) in chloroform (CHCl₃). Flush the flask with an inert gas, such as nitrogen, and seal it.

-

Monomer Solution Preparation: In a separate flask, dissolve the this compound monomer in chloroform.

-

Polymerization Reaction: Slowly add the this compound solution to the ferric chloride suspension under an inert atmosphere. The reaction is typically carried out at room temperature with continuous stirring for a period of up to 24 hours.

-

Precipitation and Purification: Pour the resulting reaction mixture into methanol to precipitate the polymer. The precipitate can then be filtered and washed multiple times with methanol to remove any remaining impurities.

This method, while effective, may result in polymers with varying molar masses and regioselectivity. Further purification and characterization are necessary to obtain a well-defined material.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-alkylthiophenes via oxidative polymerization.

Broader Context and Potential Applications

Thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Thiophene-containing molecules have been investigated for a variety of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] The thiophene nucleus is a key structural component in several marketed drugs.[4]

While research directly focused on this compound in drug development is not widely published, the broader family of poly(3-alkylthiophenes), such as poly(3-hexylthiophene) (P3HT), has been extensively studied for applications in organic electronics, including organic solar cells and transistors.[6] These polymers are noted for their semiconducting properties. Furthermore, studies have explored the biocompatibility of functionalized poly(3-hexylthiophene) layers for potential use in biosensing applications and biomedical test systems.[7][8] This suggests that with appropriate functionalization, thiophene-based materials can be rendered suitable for biological environments.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocompatibility studies of functionalized regioregular poly(3-hexylthiophene) layers for sensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 3-Heptylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-heptylthiophene, a key building block in the development of organic electronic materials and active pharmaceutical ingredients. Due to a scarcity of direct quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on molecular structure, the behavior of analogous compounds, and theoretical principles. Furthermore, it offers a detailed experimental protocol for determining solubility and a logical workflow for solvent selection.

Understanding the Solubility of this compound: A Qualitative Approach

This compound is an aromatic heterocyclic compound featuring a thiophene ring substituted with a seven-carbon alkyl chain. This structure imparts a predominantly nonpolar character to the molecule. The principle of "like dissolves like" is the primary determinant of its solubility.

The thiophene ring itself possesses some aromatic character and a sulfur heteroatom, which introduces a slight polarity. However, the long heptyl chain is nonpolar and hydrophobic. Consequently, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents, while exhibiting poor solubility in highly polar and protic solvents.

Expected Solubility Trends:

-

High Solubility: In solvents that are nonpolar or have low polarity. The nonpolar heptyl group will have favorable van der Waals interactions with these solvents. Examples include:

-

Moderate to Low Solubility: In polar aprotic solvents. While the thiophene ring may interact favorably, the long alkyl chain will limit solubility. Examples include:

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Insoluble: In highly polar protic solvents. The strong hydrogen bonding network of these solvents will not be overcome by the weak interactions with this compound. Thiophene and its derivatives are generally insoluble in water.[1][2] Examples include:

-

Water

-

Alcohols (e.g., methanol, ethanol)[2]

-

Formic acid

-

It is important to note that these are qualitative predictions. The actual solubility will depend on factors such as temperature, pressure, and the presence of any impurities. For precise applications, experimental determination of solubility is crucial.

Predicting Solubility with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-quantitative method for predicting the solubility of a solute in a solvent.[3][4] The principle is based on the idea that substances with similar HSPs are likely to be miscible. Each molecule is characterized by three parameters:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The following table presents the Hansen Solubility Parameters for P3HT and a selection of organic solvents.

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Poly(3-hexylthiophene) (P3HT) | 18.0 | 4.0 | 4.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Note: HSP values can vary slightly depending on the source and determination method.

To predict solubility, one can calculate the distance (Ra) between the HSPs of the solute and solvent using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value suggests better solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.[5]

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker or stirrer) for a sufficient period to reach equilibrium. This may take several hours to days, depending on the compound and solvent.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis (for non-volatile solutes):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dry solute.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

Instrumental Analysis (Alternative Method):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used, or from the concentration determined by instrumental analysis.

-

-

Repeatability:

-

Perform the experiment in triplicate to ensure the reliability of the results and calculate the mean and standard deviation.

-

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on theoretical considerations and experimental validation.

Caption: A flowchart illustrating the logical progression for selecting an optimal solvent for this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound, offering both theoretical predictions and a practical framework for experimental determination. For researchers and professionals in drug development and materials science, a thorough understanding of solubility is paramount for process optimization, formulation development, and achieving desired material properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. quora.com [quora.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Heptylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of 3-Alkylthiophenes

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-alkylthiophenes, which are important building blocks in the development of organic electronic materials and pharmaceuticals. ¹H NMR provides information on the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR offers complementary information about the carbon skeleton of the molecule.

The analysis of the NMR spectra of 3-heptylthiophene allows for the unambiguous confirmation of its structure, including the substitution pattern on the thiophene ring and the integrity of the heptyl side chain.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound, based on the experimental data for 3-hexylthiophene. The atom numbering corresponds to the structure provided in the diagram below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.21 | dd | J = 4.9, 2.9 |

| H-4 | ~6.92 | dd | J = 4.9, 1.2 |

| H-5 | ~6.90 | dd | J = 2.9, 1.2 |

| H-1' (α-CH₂) | ~2.61 | t | J = 7.5 |

| H-2' (β-CH₂) | ~1.61 | quint | J = 7.5 |

| H-3' to H-6' | ~1.30 | m | - |

| H-7' (ω-CH₃) | ~0.89 | t | J = 7.0 |

Note: The chemical shifts for the thiophene ring protons (H-2, H-4, and H-5) are based on the data for 3-hexylthiophene. The alkyl chain proton signals are also based on 3-hexylthiophene, with the understanding that the signals for the central methylene groups (H-3' to H-6') in this compound will overlap in a complex multiplet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~143.5 |

| C-2 | ~128.5 |

| C-4 | ~125.2 |

| C-5 | ~119.9 |

| C-1' (α-CH₂) | ~31.6 |

| C-2' (β-CH₂) | ~30.5 |

| C-3' to C-6' | ~29.0 - 29.5 |

| C-7' (ω-CH₃) | ~22.7 |

| C-8' | ~14.1 |

Note: The chemical shifts for the thiophene ring carbons and the initial carbons of the alkyl chain are based on data for 3-hexylthiophene and 3-octylthiophene.[1] The values for the central methylene carbons are estimated based on typical alkyl chain chemical shifts.

Structural Diagram and Atom Numbering for NMR Analysis

The following diagram illustrates the structure of this compound with the numbering scheme used for the assignment of NMR signals.

References

An In-depth Technical Guide to the Electrochemical Characterization of Poly(3-heptylthiophene)

Introduction

Poly(3-heptylthiophene) (P3HTP), a member of the poly(3-alkylthiophene) (P3AT) family, is a significant p-type semiconducting polymer. Its excellent electronic and optical properties, combined with good solution processability, make it a cornerstone material in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of devices based on P3HTP is intrinsically linked to its electronic structure, particularly the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Electrochemical techniques, primarily cyclic voltammetry (CV), serve as indispensable tools for determining these energy levels and understanding the polymer's redox behavior (doping and de-doping processes).

This technical guide provides a comprehensive overview of the electrochemical characterization of P3ATs, using the extensively studied and closely related analog, poly(3-hexylthiophene) (P3HT), as the primary reference. The principles and protocols described herein are directly applicable to poly(this compound). We will detail the core electrochemical properties, experimental methodologies, and the logical relationships between the polymer's structure and its electrochemical response.

Core Electrochemical Properties

The key electrochemical parameters for P3ATs are the onset potentials for oxidation and reduction, which are used to calculate the HOMO and LUMO energy levels. During an anodic (positive) potential sweep, the polymer undergoes p-doping (oxidation), where electrons are removed from the HOMO level, creating positive charge carriers known as polarons and bipolarons.[1] Conversely, a cathodic (negative) sweep can induce n-doping (reduction) by injecting electrons into the LUMO level.

The relationship between the electrochemical potentials and the absolute energy levels is determined using an internal reference, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, whose absolute energy level is widely accepted to be -4.8 eV relative to the vacuum level.

The energy levels are calculated using the following empirical formulas:

-

E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

-

Electrochemical Band Gap (E_g) (eV) = E_LUMO - E_HOMO

The following table summarizes typical electrochemical data for P3HT, which serves as a reliable proxy for P3HTP. Note that values can vary depending on film morphology, solvent, electrolyte, and scan rate.[2]

| Parameter | Typical Value Range | Method | Notes |

| Oxidation Onset (E_onset,ox) | +0.1 V to +0.3 V (vs Ag/AgCl or SCE) | Cyclic Voltammetry (CV) | Represents the beginning of p-doping (formation of polarons).[3][4] |

| Reduction Onset (E_onset,red) | -1.4 V to -2.1 V (vs Ag/AgCl or SCE) | Cyclic Voltammetry (CV) | Often less defined and can be irreversible.[3][4] |

| HOMO Energy Level | -4.8 eV to -5.2 eV | Calculated from E_onset,ox | The position is relatively consistent across different studies.[4][5] |

| LUMO Energy Level | -2.7 eV to -3.5 eV | Calculated from E_onset,red | Shows a broader range of reported values, sensitive to experimental conditions.[4] |

| Electrochemical Band Gap (E_g) | 1.9 eV to 2.2 eV | Calculated (E_LUMO - E_HOMO) | Generally agrees with the optical band gap determined from UV-Vis spectroscopy. |

Key Experimental Protocols

Accurate and reproducible electrochemical data relies on meticulous experimental procedures. The following sections detail the standard protocols for characterizing P3AT films.

Thin-Film Cyclic Voltammetry (CV) Protocol

This method is the most common for determining the redox potentials and energy levels of polymer films.

a) Materials and Equipment:

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO) coated glass slide.

-

Counter Electrode (CE): Platinum (Pt) wire or foil.

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Potentiostat: A device to control the three-electrode system.

-

Electrochemical Cell: A glass cell to house the electrodes and electrolyte.

-

Electrolyte Solution: Typically 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) in an anhydrous solvent.[6][7]

-

Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM).

-

P3HTP/P3HT Solution: The polymer dissolved in a suitable solvent like chloroform, chlorobenzene, or THF.

-

Inert Gas: Argon (Ar) or Nitrogen (N₂).

b) Procedure:

-

Electrode Preparation:

-

Polymer Film Deposition:

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell: place the polymer-coated WE, the Pt CE, and the Ag/AgCl RE in the cell.

-

Fill the cell with the electrolyte solution, ensuring the electrodes are sufficiently immersed.

-

-

Degassing:

-

Purge the electrolyte solution with an inert gas (Ar or N₂) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[7] Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters:

-

Run the experiment for several cycles until the voltammogram is stable and reproducible.

-

-

Internal Referencing:

-

After the measurement, add a small amount of ferrocene to the solution.

-

Record the cyclic voltammogram of ferrocene. The midpoint potential of the Fc/Fc⁺ redox couple is used to calibrate the potential scale.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) from the stabilized cyclic voltammogram. The onset is typically found at the intersection of the tangent to the rising current peak and the baseline current.

-

Use the formulas provided earlier to calculate the HOMO and LUMO energy levels.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe charge transfer, capacitance, and ionic transport within the polymer film. It provides more detailed information than CV by applying a small sinusoidal AC potential over a range of frequencies.

a) Procedure:

-

The cell setup is identical to that used for CV.

-

The experiment is performed at a specific DC potential (e.g., the oxidation potential) with a small AC perturbation (e.g., 10 mV).

-

The impedance is measured over a wide frequency range (e.g., 100 kHz to 100 mHz).[3]

-

The resulting data, often plotted as a Nyquist plot, is fitted to an equivalent circuit model to extract parameters like charge-transfer resistance (Rct) and double-layer capacitance (Cdl).[9] Lower Rct values generally indicate faster charge transfer kinetics.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structure-property relationships in the electrochemical characterization of P3HTP.

Caption: Workflow for electrochemical characterization of a polymer film.

Caption: Relationship between structure, process, and properties.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Electrochemically Synthesized Poly(3-hexylthiophene) Nanowires as Photosensitive Neuronal Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

Theoretical Exploration of 3-Heptylthiophene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to characterize the electronic structure of 3-heptylthiophene. While direct comprehensive studies on the this compound monomer are limited in publicly available literature, this document leverages extensive research on closely related poly(3-alkylthiophene)s, particularly the well-studied poly(3-hexylthiophene) (P3HT), to present a robust framework for its investigation. The principles and protocols outlined herein are directly applicable to the study of this compound and its derivatives.

Core Concepts in Electronic Structure Analysis

The electronic properties of conjugated molecules like this compound are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's optical and electronic behavior, including its absorption and emission of light, and its ability to conduct charge.

Theoretical chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting and understanding these electronic properties. These computational approaches are often complemented by experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry for validation.

Theoretical Methodology: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for studying organic conjugated molecules due to its balance of accuracy and computational cost.

Computational Protocol

A typical DFT workflow for analyzing the electronic structure of this compound would involve the following steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the HOMO and LUMO energies, the HOMO-LUMO gap, and the electron density distribution.

A diagram illustrating this computational workflow is provided below:

Selection of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For conjugated systems like 3-alkylthiophenes, hybrid functionals such as B3LYP are commonly used as they incorporate a portion of exact Hartree-Fock exchange, which can improve the prediction of electronic properties. The 6-31G(d) basis set is a popular choice that provides a good balance between accuracy and computational efficiency for organic molecules.

Quantitative Data from Theoretical Studies

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 3-Hexylthiophene (Monomer) | DFT/B3LYP/6-31G(d) | -5.50 | -0.85 | 4.65 |

| Bi(3-hexylthiophene) | DFT/B3LYP/6-31G(d) | -5.15 | -1.20 | 3.95 |

| Ter(3-hexylthiophene) | DFT/B3LYP/6-31G(d) | -4.95 | -1.45 | 3.50 |

Note: These are illustrative values based on typical DFT calculations for similar molecules and may not represent experimentally validated data for this compound.

Experimental Validation Techniques

Experimental validation is crucial for confirming the accuracy of theoretical predictions. The primary techniques used for characterizing the electronic structure of molecules like this compound are UV-Vis spectroscopy and cyclic voltammetry.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to excite an electron from the HOMO to the LUMO.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform, tetrahydrofuran) that does not absorb in the spectral region of interest. Concentrations are typically in the micromolar range.

-

Measurement: The UV-Vis spectrum is recorded using a spectrophotometer, scanning a range of wavelengths (e.g., 200-800 nm). A blank spectrum of the pure solvent is also recorded for background correction.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The optical band gap can be estimated from the onset of the absorption edge using the equation: Egap (eV) = 1240 / λonset (nm).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a substance to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) is prepared and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

Working Electrode: A working electrode (e.g., glassy carbon or platinum) is coated with a thin film of this compound.

-

Measurement: The coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in the electrolyte solution. The potential is swept between a defined range, and the resulting current is measured.

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

The logical relationship between these experimental techniques and the derived electronic properties is illustrated below:

Molecular Structure of this compound

The chemical structure of this compound is fundamental to its electronic properties. The conjugated thiophene ring provides the pathway for electron delocalization, while the heptyl side chain influences its solubility and solid-state packing.

Conclusion

The theoretical and experimental investigation of this compound's electronic structure is critical for its potential applications in organic electronics and related fields. While direct research on the monomer is evolving, the established methodologies for poly(3-alkylthiophene)s provide a clear and effective roadmap for its characterization. A combined approach of DFT calculations for theoretical prediction and UV-Vis spectroscopy and cyclic voltammetry for experimental validation will yield a comprehensive understanding of its fundamental electronic properties. This knowledge is essential for the rational design of new materials with tailored optoelectronic characteristics.

Health and Safety Profile of 3-Heptylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for 3-heptylthiophene (CAS No. 65016-61-7). Due to a scarcity of specific toxicological data for this compound, information from the structurally similar and more extensively studied compound, 3-hexylthiophene (CAS No. 1693-86-3), is included for comparative purposes and to provide a potential, albeit estimated, hazard profile. This information should be used as a guide for safe handling and risk assessment and is not a substitute for a comprehensive, substance-specific safety evaluation.

Executive Summary

This technical guide synthesizes the known health and safety information for this compound. It includes physical and chemical properties, available toxicological data, and recommended handling procedures. In the absence of comprehensive data for this compound, this guide also presents data for 3-hexylthiophene to offer a comparative safety profile. Standardized experimental protocols for chemical safety testing, based on OECD guidelines, are detailed to provide a framework for generating necessary toxicological data. Visual aids in the form of logical workflows for chemical handling and safety assessment are also provided.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. For a comparative perspective, the properties of 3-hexylthiophene are also included.

| Property | This compound | 3-Hexylthiophene |

| CAS Number | 65016-61-7[1][2] | 1693-86-3 |

| Molecular Formula | C11H18S[1][2] | C10H16S |

| Molecular Weight | 182.33 g/mol [1][2] | 168.30 g/mol |

| Appearance | Colorless to pale yellow clear liquid (estimated)[1] | Pale Yellow Liquid |

| Boiling Point | 243-245 °C @ 760 mmHg[1] | 298.78 °C @ 760 mmHg |

| Flash Point | 73.33 °C (164.00 °F)[1] | 37 °C (closed cup) |

| Vapor Pressure | 0.046 mmHg @ 25 °C (estimated)[1] | No data available |

| Water Solubility | 1.575 mg/L @ 25 °C (estimated)[1] | No data available |

| LogP (o/w) | 5.544 (estimated)[1] | No data available |

| Density | No data available | 0.936 g/cm³ @ 25 °C |

Toxicological Data

Specific toxicological data for this compound, such as LD50 and LC50 values, have not been determined. The GHS classification for this compound is also not established. However, based on the data for the closely related 3-hexylthiophene, it is prudent to handle this compound with care, assuming it may have similar hazardous properties.

Comparative Toxicological Profile of 3-Hexylthiophene

The following table summarizes the GHS classification and toxicological data for 3-hexylthiophene. This information is provided as a reference for estimating the potential hazards of this compound.

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Toxicity Data (3-Hexylthiophene) | Value |

| LD50 Oral | 500.1 mg/kg |

| LD50 Dermal | 1,100 mg/kg |

| LC50 Inhalation | 11 mg/L (4 h) |

Experimental Protocols for Safety Assessment

To address the data gaps for this compound, standardized toxicological studies should be conducted. The following are summaries of relevant OECD guidelines for the testing of chemicals.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[3]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (mortality or survival) determines the next step.

-

Animal Model: Typically rats, usually females.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single oral dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[4]

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline details the procedure for assessing acute dermal toxicity.[5][6][7][8]

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.

-

Animal Model: Rat, rabbit, or guinea pig.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[5]

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

-

Endpoint: Determination of the LD50 value and observation of any pathological changes at necropsy.[5]

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline is for assessing the health hazards of airborne chemicals.[9][10][11]

-

Principle: Animals are exposed to the test substance, which is dispersed in the air as a gas, vapor, or aerosol, for a defined period.

-

Animal Model: Typically rats.

-

Procedure:

-

Endpoint: Estimation of the median lethal concentration (LC50).[9]

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[12]

-

Principle: A single dose of the test substance is applied to a small area of the skin.

-

Animal Model: Albino rabbit is the preferred species.[12]

-

Procedure:

-

The substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[12]

-

The skin is observed for erythema and edema at specified intervals for up to 14 days.

-

-

Endpoint: Scoring of skin reactions to determine the irritant or corrosive potential of the substance.

Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline is for the assessment of acute eye irritation or corrosion.[2][13][14][15][16]

-

Principle: A single dose of the test substance is applied to one of the eyes of the experimental animal.[16]

-

Animal Model: Albino rabbit.

-

Procedure:

-

The test material is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva.

-

-

Endpoint: Scoring of ocular lesions to classify the irritancy potential of the substance.

Visualized Workflows and Pathways

General Handling Workflow for this compound

Caption: General workflow for safely handling this compound in a laboratory setting.

Logical Workflow for Chemical Safety Assessment

Caption: A tiered approach to assessing the health and safety of a chemical like this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. youtube.com [youtube.com]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 15. flashpointsrl.com [flashpointsrl.com]

- 16. nucro-technics.com [nucro-technics.com]

In-Depth Technical Guide to High-Purity 3-Heptylthiophene for Researchers and Drug Development Professionals

An essential monomer for the advancement of organic electronics and novel therapeutic platforms, high-purity 3-heptylthiophene is a critical building block for the synthesis of advanced polymeric materials. This technical guide provides a comprehensive overview of commercially available this compound, its polymerization into poly(this compound), and its applications in cutting-edge research.

This document details the commercial sources for high-purity this compound, outlining key specifications to aid in procurement for laboratory and development purposes. Furthermore, it provides established experimental protocols for the synthesis and characterization of poly(this compound) (P3HT), a polymer with significant potential in organic electronics. The guide also explores the application of this polymer in devices such as organic field-effect transistors (OFETs), offering insights into its performance characteristics.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for the synthesis of well-defined polymers with reproducible properties. Several chemical suppliers offer this monomer with varying purity levels and in a range of quantities. A summary of prominent commercial suppliers and their product specifications is provided in the table below to facilitate comparison and procurement.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Additional Information |

| Chem-Impex | This compound | 65016-61-7 | ≥ 94% (GC) | C₁₁H₁₈S | 182.33 | Colorless to almost colorless clear liquid | Price: $110.27 (1g), $334.20 (5g) |

| Santa Cruz Biotechnology | This compound | 65016-61-7 | - | C₁₁H₁₈S | 182.33 | - | Biochemical for proteomics research |

| Parchem | This compound | 65016-61-7 | - | - | - | - | Specialty chemical supplier |

| Reagentia | This compound | 65016-61-7 | - | - | - | - | Available in 100mg, 250mg, 1g, 5g quantities |

| ECHO CHEMICAL CO., LTD. | This compound | 65016-61-7 | - | - | - | - | Available in 1g specification |

Note: Purity levels and pricing are subject to change and may vary based on the supplier and quantity ordered. It is recommended to contact the suppliers directly for the most up-to-date information and to request certificates of analysis.

Synthesis of Poly(this compound) (P3HT)

The polymerization of this compound is most commonly achieved through oxidative coupling reactions, similar to the synthesis of its well-studied counterpart, poly(3-hexylthiophene). A general and effective method involves the use of iron(III) chloride (FeCl₃) as an oxidizing agent.

Experimental Protocol: Oxidative Polymerization of this compound

Materials:

-

This compound (monomer)

-

Anhydrous iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (CHCl₃) (solvent)

-

Methanol (CH₃OH) (for precipitation and washing)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve a calculated amount of anhydrous FeCl₃ in anhydrous chloroform.

-

In a separate flask, dissolve the this compound monomer in anhydrous chloroform.

-

Slowly add the monomer solution to the stirred FeCl₃ solution at room temperature. The reaction mixture will typically turn dark in color, indicating polymerization.

-

Allow the reaction to proceed for a specified time (e.g., 2-24 hours) to achieve the desired molecular weight.

-

Terminate the polymerization by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove any remaining monomer, oxidant, and other impurities. This can be effectively done using a Soxhlet extractor.

-

Dry the purified poly(this compound) under vacuum to obtain a solid material.

Caption: Oxidative polymerization workflow for the synthesis of poly(this compound).

Characterization of Poly(this compound)

To ensure the quality and determine the properties of the synthesized poly(this compound), a suite of characterization techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the chemical structure and determine the regioregularity of the polymer. The chemical shifts of the protons on the thiophene ring and the heptyl side chain provide valuable structural information. The degree of regioregularity (head-to-tail coupling) is a critical parameter influencing the polymer's electronic properties and can be calculated from the integration of specific peaks in the ¹H NMR spectrum.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. These parameters are crucial as they significantly impact the material's processability and performance in electronic devices.

Caption: Characterization workflow for synthesized poly(this compound).

Applications in Organic Electronics

Poly(this compound), similar to other poly(3-alkylthiophene)s, is a p-type semiconductor and finds applications in various organic electronic devices. Its heptyl side chains enhance solubility in organic solvents, making it suitable for solution-based processing techniques like spin coating and printing.

Organic Field-Effect Transistors (OFETs)

P3HT is a promising active material for the channel layer in OFETs. The performance of these devices is highly dependent on the purity, regioregularity, and molecular weight of the polymer, as these factors influence the charge carrier mobility and the on/off ratio of the transistor.

Fabrication of a Bottom-Gate, Bottom-Contact OFET:

-

A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and gate dielectric, respectively.

-

Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface.

-

A solution of poly(this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene) is deposited onto the substrate, typically by spin coating, to form the active semiconductor layer.

-

The device is then annealed to improve the morphology and crystallinity of the polymer film, which can enhance device performance.

Caption: Schematic of a bottom-gate, bottom-contact OFET with a poly(this compound) active layer.

The electrical characteristics of the OFET, such as the output and transfer curves, can be measured to determine key performance metrics like field-effect mobility and the on/off current ratio. These parameters provide insights into the quality of the synthesized poly(this compound) and its suitability for electronic applications.

Regioregularity in Poly(3-heptylthiophene): An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regioregularity is a critical structural parameter in poly(3-alkylthiophenes) that profoundly influences their optoelectronic properties and performance in various applications. This technical guide provides a detailed examination of regioregularity in poly(3-heptylthiophene), leveraging the extensive research conducted on its close and well-documented analog, poly(3-hexylthiophene) (P3HT). The principles governing the synthesis, characterization, and property modulation related to regioregularity are largely transferable from P3HT to poly(this compound). This document outlines the synthesis of regioregular poly(this compound), methods for its characterization, and the significant impact of regioregularity on its electrical and optical properties. Detailed experimental protocols, quantitative data summaries, and explanatory diagrams are provided to serve as a comprehensive resource for researchers in the field.

Introduction to Regioregularity in Poly(3-alkylthiophenes)

Poly(3-alkylthiophenes) (P3ATs) are a class of conducting polymers that have garnered significant interest for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPV), and sensors. The properties of these materials are intimately linked to their molecular structure, particularly the regioregularity of the polymer chain.

Regioregularity refers to the specific orientation of the alkyl side chains on the thiophene backbone. In the polymerization of 3-alkylthiophene monomers, three possible couplings can occur between adjacent monomer units:

-

Head-to-Tail (HT): The 2-position of one thiophene ring is coupled to the 5-position of the next. This arrangement leads to a more planar polymer backbone.

-

Head-to-Head (HH): The 2-position of one ring is coupled to the 2-position of the next, causing steric hindrance between the adjacent alkyl chains.

-

Tail-to-Tail (TT): The 5-position of one ring is coupled to the 5-position of the next.

A high degree of Head-to-Tail (HT) coupling results in a regioregular polymer, which can self-assemble into well-ordered, crystalline structures. This structural order is crucial for efficient charge transport and favorable optical properties. In contrast, regiorandom polymers, with a mix of HT, HH, and TT couplings, have a more twisted backbone, leading to an amorphous morphology and inferior electronic performance.

Synthesis of Regioregular Poly(this compound)

Several synthetic methods have been developed to achieve high regioregularity in P3ATs. The Grignard Metathesis (GRIM) polymerization is a widely used and effective method for producing highly regioregular P3HT and can be adapted for the synthesis of poly(this compound).[1]

Grignard Metathesis (GRIM) Polymerization

The GRIM method involves the nickel-catalyzed polymerization of a 2,5-dihalo-3-alkylthiophene monomer that has been converted to a Grignard reagent. This method is known for its simplicity, efficiency, and ability to be performed at room temperature.[1]

References

Methodological & Application

Application Note: Ferric Chloride-Mediated Polymerization of 3-Heptylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-alkylthiophene)s (P3ATs) are a class of conductive polymers with significant potential in various applications, including organic electronics, sensors, and drug delivery systems. The synthesis of these polymers through oxidative polymerization using ferric chloride (FeCl₃) is a widely adopted method due to its simplicity, cost-effectiveness, and ability to produce high molecular weight polymers.[1][2] This application note provides a detailed protocol for the polymerization of 3-heptylthiophene using FeCl₃ as the oxidizing agent.

Reaction and Mechanism

The polymerization of 3-alkylthiophenes with FeCl₃ proceeds via an oxidative coupling mechanism.[1] The ferric chloride acts as an oxidant, initiating the polymerization by generating radical cations from the monomer units. These radical cations then couple to form dimers, trimers, and ultimately, long polymer chains.[3] The reaction is typically carried out in a chlorinated solvent, such as chloroform, at room temperature.[3][4]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of poly(3-hexylthiophene).[3][4]

Materials:

-

This compound (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Chloroform (CHCl₃), anhydrous (solvent)

-

Methanol (CH₃OH) (for precipitation and washing)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask or a two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Soxhlet extractor

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Preparation: Set up a Schlenk flask containing a magnetic stir bar and ensure all glassware is oven-dried to remove any moisture.

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Reactant Preparation:

-

In the reaction flask, add anhydrous ferric chloride (4 molar equivalents relative to the monomer).

-

Add anhydrous chloroform to the flask to create a suspension of FeCl₃.

-

In a separate, dry flask, dissolve this compound (1 molar equivalent) in anhydrous chloroform.

-

-

Reaction Initiation:

-

While stirring the FeCl₃ suspension vigorously, add the this compound solution dropwise to the reaction flask at room temperature.

-

A color change to a dark, black-green mixture should be observed, indicating the onset of polymerization.

-

-

Polymerization:

-

Allow the reaction to stir at room temperature under an inert atmosphere for a period of 2 to 24 hours. Longer reaction times can lead to higher molecular weight polymers.

-

-

Termination and Precipitation:

-

After the desired reaction time, terminate the polymerization by slowly pouring the reaction mixture into a beaker containing an excess of methanol. This will cause the polymer to precipitate.

-

-

Purification:

-

Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and unreacted monomer.

-

For further purification, a Soxhlet extraction can be performed. The polymer is placed in a thimble and sequentially extracted with methanol (to remove impurities), and then with a good solvent for the polymer (like chloroform or toluene) to collect the purified polymer.[5]

-

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data obtained from the polymerization of 3-hexylthiophene using FeCl₃, which can be used as an estimate for the polymerization of this compound.

| Parameter | Value | Conditions |

| Monomer to Oxidant Ratio | 1:4 (3-hexylthiophene:FeCl₃) | Chloroform, Room Temperature, 24h |

| Yield | >90% | Chloroform, Room Temperature, 24h |

| Number Average Molecular Weight (Mn) | 15 - 30 kDa | GPC analysis |

| Weight Average Molecular Weight (Mw) | 30 - 60 kDa | GPC analysis |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC analysis |

| Electrical Conductivity (doped) | 0.1 - 10 S/cm | Dependent on doping level |

Note: The molecular weight and PDI are highly dependent on the specific reaction conditions, including reaction time, temperature, and the purity of reactants and solvents.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the polymerization of this compound.

Polymerization Mechanism

Caption: Simplified mechanism of FeCl₃-mediated oxidative polymerization.

References

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 3-Heptylthiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard Metathesis (GRIM) polymerization is a powerful and efficient method for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). This technique offers significant advantages, including the use of commercially available Grignard reagents, mild reaction conditions that do not require cryogenic temperatures, and the ability to be scaled up for large-scale synthesis.[1][2] The polymerization proceeds via a quasi-"living" chain-growth mechanism, which allows for control over the polymer's molecular weight and the synthesis of block copolymers.[3][4] This document provides detailed application notes and protocols for the GRIM polymerization of 3-heptylthiophene to produce poly(this compound) (P3HT), a conductive polymer with applications in organic electronics.

Reaction Mechanism and Workflow

The GRIM polymerization of this compound involves two main stages: the formation of the Grignard monomer intermediate and the subsequent nickel-catalyzed polymerization.

-